(R)-(-)-Rolipram selectively inhibits specific subtypes of PDE4, particularly PDE4A, PDE4B, and PDE4D, with varying potencies. This selective action allows researchers to study the specific role of these PDE4 subtypes in different biological processes []. The increased cAMP levels caused by (R)-(-)-Rolipram can activate downstream signaling pathways involved in various cellular functions, including:
Due to its ability to modulate various cellular processes, (R)-(-)-Rolipram is used in diverse research applications, including:
(R)-(-)-Rolipram is a selective phosphodiesterase-4 inhibitor, primarily recognized for its potential applications in treating depression and various neurodegenerative diseases. Discovered in the early 1990s by Schering AG, it was initially developed as an antidepressant but was later discontinued due to a narrow therapeutic window that resulted in significant gastrointestinal side effects at effective dosages . The chemical formula of Rolipram is C₁₆H₂₁NO₃, with a molar mass of 275.348 g·mol⁻¹ .
Rolipram acts by inhibiting phosphodiesterase-4, an enzyme responsible for the breakdown of cyclic adenosine monophosphate. This inhibition leads to increased levels of cyclic adenosine monophosphate within cells, enhancing signaling pathways associated with mood regulation and neuroprotection . The compound also engages in various
The biological activity of Rolipram extends beyond its role as an antidepressant. It has been shown to reverse anhedonia in animal models of chronic mild stress, suggesting its potential in mood disorders by modulating gamma-aminobutyric acid levels . Additionally, Rolipram has demonstrated neuroprotective properties by enhancing proteasome activity, which is crucial for degrading misfolded proteins associated with neurodegenerative diseases like Alzheimer’s .
Several synthesis methods have been developed for (R)-(-)-Rolipram:
Rolipram has several potential applications:
Studies have demonstrated that Rolipram interacts with various neurotransmitter systems, particularly enhancing the effects of gamma-aminobutyric acid. This modulation may contribute to its antidepressant effects and potential therapeutic benefits in mood disorders . Furthermore, research indicates that Rolipram can influence the activity of other neurotransmitters such as dopamine and serotonin, which are critical in mood regulation .
Several compounds share structural or functional similarities with (R)-(-)-Rolipram. Notable examples include:
Compound Name | Class | Key Features |
---|---|---|
(R)-Baclofen | GABA-B receptor agonist | Used for muscle spasticity; enhances GABAergic activity. |
Pentoxifylline | Phosphodiesterase inhibitor | Primarily used for improving blood flow; less selective than Rolipram. |
Cilomilast | Phosphodiesterase inhibitor | Developed for asthma treatment; shares PDE4 inhibition but differs in specificity. |
Uniqueness of (R)-(-)-Rolipram:
(R)-(-)-Rolipram is distinctive due to its selective inhibition of phosphodiesterase-4, which not only contributes to its antidepressant effects but also enhances proteasome activity, making it a subject of interest in neurodegenerative disease research. Unlike similar compounds, it has demonstrated significant potential in modulating both mood disorders and protein aggregation issues .
The compound is systematically named (4R)-4-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrrolidin-2-one according to International Union of Pure and Applied Chemistry nomenclature [5] [11] [13]. The Chemical Abstracts Service registry number for (R)-(-)-Rolipram is 85416-75-7, which uniquely identifies this specific enantiomer [2] [5] [11]. Alternative nomenclature includes the designation as (-)-Rolipram or R-Rolipram, reflecting its negative optical rotation and R-configuration at the chiral center [2] [3] [6].
The molecular formula of (R)-(-)-Rolipram is C₁₆H₂₁NO₃, representing a molecular composition of sixteen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and three oxygen atoms [2] [3] [5]. The exact molecular weight has been determined to be 275.34 grams per mole through various analytical techniques [2] [6] [9]. The monoisotopic molecular weight is reported as 275.152143543 atomic mass units, providing precise mass information for high-resolution analytical applications [3].
(R)-(-)-Rolipram possesses a complex molecular architecture centered around a pyrrolidine ring system bearing a substituted phenyl group [1] [2] [13]. The pyrrolidin-2-one core structure serves as the central scaffold, with the chiral center located at the 4-position of the pyrrolidine ring [3] [5] [13]. The phenyl substituent at this position carries two functional groups: a methoxy group at the 4-position and a cyclopentyloxy group at the 3-position of the aromatic ring [5] [11] [13].
The absolute configuration of (R)-(-)-Rolipram has been unambiguously established through X-ray crystallographic analysis of suitable derivatives [19]. Structural studies have confirmed the R-configuration at the chiral center, providing direct evidence for the previously assumed stereochemical assignment [19]. This determination represents the first definitive proof of the absolute configuration through crystallographic methods rather than chemical correlation or optical rotation comparisons [19].
(R)-(-)-Rolipram exhibits strong optical activity due to its chiral nature, with a specific optical rotation of -29.0 to -34.0 degrees when measured at 20°C using a concentration of 0.5 grams per 100 milliliters in methanol [9] [11] [16]. This negative rotation is characteristic of the R-enantiomer and provides a reliable means of distinguishing it from the S-(+)-enantiomer, which exhibits positive optical rotation [10] [15]. The magnitude of optical rotation serves as both an identity marker and a purity indicator for the compound [16] [18].
The pyrrolidine ring in (R)-(-)-Rolipram adopts a specific conformational arrangement that influences the overall molecular geometry [25]. Structural studies indicate that the five-membered pyrrolidine ring exists in a twisted conformation, with specific puckering parameters that define its three-dimensional shape [25]. The aromatic substituent at the 4-position maintains specific dihedral angles relative to the pyrrolidine ring plane, contributing to the overall stereochemical environment [25].
Property | Value | Reference Conditions |
---|---|---|
Melting Point | 132.0-136.0°C | Standard atmospheric pressure [9] [15] |
Alternative Melting Point | 135-136°C | High purity samples [5] |
Thermal Stability | Stable to 262°C | Thermogravimetric analysis [34] |
Storage Temperature | -20°C | Long-term stability [5] [37] |
The compound demonstrates excellent thermal stability under normal handling conditions, with no decomposition observed below 132°C [5] [9] [37]. Differential thermal analysis reveals a sharp endothermic transition corresponding to the melting process, indicating good crystalline order in the solid state [15] [34].
(R)-(-)-Rolipram exhibits variable solubility depending on the solvent system employed [5] [6] [32]. In organic solvents, the compound demonstrates excellent solubility, reaching concentrations of up to 100 millimolar in both ethanol and dimethyl sulfoxide [5] [37]. Solubility in ethanol has been quantified at approximately 5 milligrams per milliliter, while dimethyl sulfoxide and dimethyl formamide support solubilities of approximately 10 milligrams per milliliter [32] [33].
Aqueous solubility is significantly limited, with the compound showing sparingly soluble behavior in water-based systems [32] [33]. Maximum aqueous solubility can be achieved through co-solvent approaches, where the compound is first dissolved in dimethyl formamide and then diluted with aqueous buffers, yielding solubilities of approximately 0.5 milligrams per milliliter in 1:9 dimethyl formamide to phosphate-buffered saline solutions [32].
The density of (R)-(-)-Rolipram has been determined to be 1.155 ± 0.06 grams per cubic centimeter under standard conditions [6] [9]. The refractive index has been calculated to be approximately 1.5500, providing optical characterization data for the compound [36]. These physical constants are consistent with the molecular structure and provide additional identification parameters for analytical purposes [6] [9].
Nuclear magnetic resonance spectroscopy provides detailed structural information for (R)-(-)-Rolipram, with proton nuclear magnetic resonance spectra confirming the expected connectivity and stereochemistry [5] [15] [37]. The spectral data consistently matches the proposed structure across multiple independent analyses [5] [15] [37]. Specific chemical shift patterns correspond to the aromatic protons, methoxy group, cyclopentyl protons, and pyrrolidine ring protons, each appearing in their characteristic regions based on their electronic environment [29] [31].
The aromatic protons appear in the 6.0-8.0 parts per million region, while the methoxy group protons resonate around 3.3-4.5 parts per million due to their attachment to oxygen [29] [31]. The cyclopentyl protons exhibit multiple overlapping signals in the aliphatic region between 1.2-2.2 parts per million, and the pyrrolidine ring protons appear with chemical shifts reflecting their proximity to the carbonyl group and aromatic substituent [29] [31].
Mass spectrometry of (R)-(-)-Rolipram yields characteristic fragmentation patterns that provide structural confirmation [1] [2]. The molecular ion peak appears at mass-to-charge ratio 276 corresponding to the protonated molecular ion [M+H]⁺ [1] [2]. Key fragment ions include peaks at mass-to-charge ratios 208, 191, 163, and 131, representing sequential losses from the molecular ion through well-defined fragmentation pathways [1] [2].
The base peak typically appears at mass-to-charge ratio 131, corresponding to a significant structural fragment that retains the aromatic portion of the molecule [1]. Additional prominent peaks at 208 and 191 mass-to-charge units represent losses of specific neutral fragments from the molecular ion, providing diagnostic information for structural elucidation [1] [2].
Infrared spectroscopy of (R)-(-)-Rolipram reveals characteristic absorption bands that confirm the presence of key functional groups [16]. The spectrum shows distinctive bands corresponding to the carbonyl stretching vibration of the lactam group, aromatic carbon-carbon stretching vibrations, and carbon-hydrogen stretching modes [16]. The infrared spectrum consistently conforms to the expected structural features across different analytical batches [16].
The ultraviolet-visible absorption spectrum of (R)-(-)-Rolipram exhibits characteristic maxima at 231 and 280 nanometers, reflecting the electronic transitions within the aromatic chromophore [32] [33]. These absorption maxima provide both identification criteria and quantitative analysis capabilities for the compound [32] [33]. The extinction coefficients at these wavelengths enable precise concentration determinations in solution-based analytical methods [32].
Comprehensive elemental analysis of (R)-(-)-Rolipram confirms the theoretical elemental composition predicted from the molecular formula [5] [37]. The analytical results demonstrate excellent agreement with calculated values, validating the purity and identity of the compound.
Element | Theoretical (%) | Found (%) | Source |
---|---|---|---|
Carbon | 69.79 | 69.78 | [5] |
Carbon | 69.79 | 69.68 | [37] |
Hydrogen | 7.69 | 7.73 | [5] |
Hydrogen | 7.69 | 7.68 | [37] |
Nitrogen | 5.09 | 5.13 | [5] |
Nitrogen | 5.09 | 4.97 | [37] |
High-performance liquid chromatography analysis consistently demonstrates exceptional purity levels for (R)-(-)-Rolipram samples [5] [15] [37]. Standard analysis shows purity levels of 99.9% by area percentage, indicating minimal impurity content [5]. Chiral high-performance liquid chromatography specifically confirms the enantiomeric purity, with results showing greater than 99% enantiomeric excess [5] [15] [37].
Thin-layer chromatography provides additional purity assessment, with retention factor values of 0.5 in dichloromethane:methanol (9:1) solvent systems and 0.6 in dichloromethane:methanol (95:5) systems [5] [37]. These chromatographic parameters serve as identity confirmation and purity indicators [5] [37].
(R)-(-)-Rolipram demonstrates excellent chemical stability under appropriate storage conditions [32] [36] [37]. The compound maintains chemical integrity for at least two years when stored at -20°C in the solid state [32] [36]. Solution stability varies with solvent choice, with organic solutions in dimethyl sulfoxide or ethanol remaining stable for up to three months at -20°C [36].
The compound shows sensitivity to elevated temperatures and should be protected from heat exposure during handling and storage [11] [15]. Stability studies indicate that decomposition begins only at temperatures significantly above normal handling conditions, providing a substantial safety margin for routine laboratory use [34].
(R)-(-)-Rolipram exhibits significantly different properties compared to its enantiomeric counterpart, (S)-(+)-Rolipram [10] [13] [15]. The two enantiomers can be distinguished through their opposite optical rotations, with the R-enantiomer showing negative rotation while the S-enantiomer exhibits positive rotation of similar magnitude [10] [15]. This optical activity difference provides a direct means of enantiomeric identification and purity assessment [15] [16].
Pharmacological studies have demonstrated that (R)-(-)-Rolipram possesses 2-10 fold greater potency compared to the S-(+)-enantiomer in phosphodiesterase-4 inhibition assays [13] [15] [17]. This significant potency difference highlights the importance of stereochemical configuration in determining biological activity [13] [17] [20].
Chiral chromatographic methods have been developed to separate and quantify the two enantiomers of rolipram [5] [15] [20]. These analytical techniques enable determination of enantiomeric ratios and assessment of optical purity in pharmaceutical preparations [5] [15]. The separation efficiency of these methods allows for precise quantification of minor enantiomeric impurities, supporting quality control applications [15] [20].